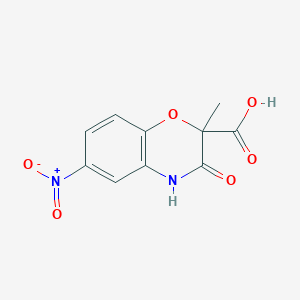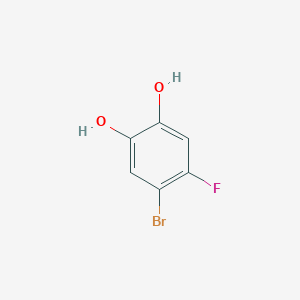
4-Bromo-5-fluorobenzene-1,2-diol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-Bromofluorobenzene, involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . A regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol has also been investigated .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-fluorobenzene-1,2-diol can be inferred from its molecular formula, C6H4BrFO2. It likely consists of a benzene ring substituted with bromo, fluoro, and diol groups.Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Applications De Recherche Scientifique
- Scientific Field : Chemical Synthesis
- Application Summary : This compound is used in the synthesis of other chemicals .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
- Scientific Field : Organic Synthesis
- Application Summary : This compound is a mixed aryl halide (aryl fluoride and aryl bromide) with uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
- Methods of Application : It is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .
- Results or Outcomes : It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
4-Bromo-5-fluorobenzene-1,2-diamine
1-Bromo-4-fluorobenzene
4-Bromo-1,2-difluorobenzene
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
- Scientific Field : Photochemistry
- Application Summary : This compound has been studied for its photoreduction properties .
- Methods of Application : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results or Outcomes : The photoreduction yielded a quantum efficiency of 7.75% .
- Scientific Field : Photochemistry
- Application Summary : The photochemical reduction of this compound to the resulting substituted benzopinacol was studied .
- Methods of Application : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results or Outcomes : The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .
4-Bromo-1,2-difluorobenzene
4-Bromo-4’-Methylbenzophenone
4-Bromo-4’-Fluorobenzophenone
- Scientific Field : Organic Chemistry
- Application Summary : This compound has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The product could be used in further reactions or analyses .
- Scientific Field : Photochemistry
- Application Summary : This compound has been studied for its photoreduction properties .
- Methods of Application : Solutions of 4-bromo-4’methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results or Outcomes : The photoreduction yielded a quantum efficiency of 7.75% .
- Scientific Field : Photochemistry
- Application Summary : The photochemical reduction of this compound to the resulting substituted benzopinacol was studied .
- Methods of Application : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results or Outcomes : The samples were then studied via IR spectroscopy with the overall goal of determining the reduction efficiency .
4-Bromo-1,2-difluorobenzene
4-Bromo-4’-Methylbenzophenone
4-Bromo-4’-Fluorobenzophenone
Safety And Hazards
The safety data sheet for a similar compound, bromobenzene, indicates that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-bromo-5-fluorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANIKDIRZJEJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619062 | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-fluorobenzene-1,2-diol | |
CAS RN |
656804-73-8 | |
| Record name | 4-Bromo-5-fluoro-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656804-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)
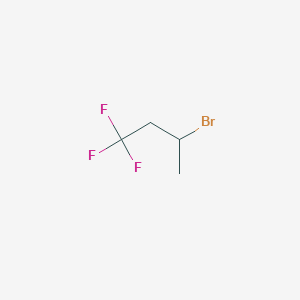
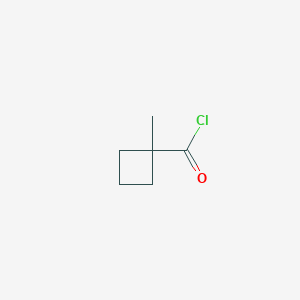
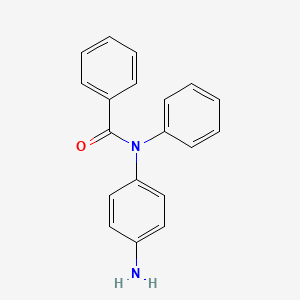
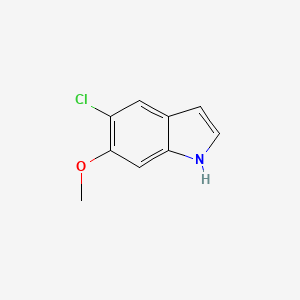
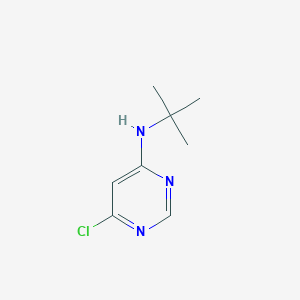
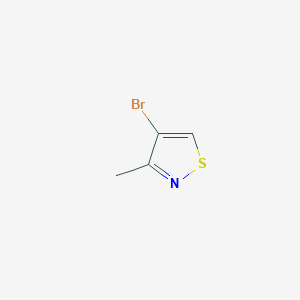

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)

